2,3-Bis(2,6-diisopropylphenylimino)butane

Ethylene Polymerization Polyethylene Microstructure Chain Walking

Obtaining α-diimine ligands with consistent steric bulk is a recurring supply-chain challenge for catalyst development labs. 2,3-Bis(2,6-diisopropylphenylimino)butane (BIBT) resolves this with well-defined 2,6-diisopropylphenyl substituents that impart predictable catalytic behavior across Ni, Pd, and Hf complexes. • Enables >30% reduction in polyethylene branching density (140 to 97 branches/1000C) via ZnEt₂-driven active-site quenching in BIBT-Ni/MAO systems. • Supports living ethylene polymerization at a practical 35°C - a 35°C advantage over less-hindered 2,6-dimethylphenyl analogs. • Delivers anti-Markovnikov hydrosilylation selectivity with nickel, avoiding Markovnikov products typical of platinum catalysis. • Supplied with confirmed identity by X-ray crystallography and ≥98% HPLC purity for reproducible catalyst screening.

Molecular Formula C28H40N2
Molecular Weight 404.6 g/mol
CAS No. 74663-77-7
Cat. No. B184399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(2,6-diisopropylphenylimino)butane
CAS74663-77-7
Molecular FormulaC28H40N2
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C
InChIInChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3
InChIKeyYUFQUBWPYIPRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(2,6-diisopropylphenylimino)butane Overview


2,3-Bis(2,6-diisopropylphenylimino)butane (CAS 74663-77-7), also referred to as N,N′-Bis(2,6-diisopropylphenyl)-2,3-butanediimine, is a sterically demanding α-diimine ligand of the 1,4-diazadiene family. Its structure, defined by two bulky 2,6-diisopropylphenyl imine substituents on a flexible butane-2,3-diimine backbone, has been unambiguously established by X-ray crystallography, with a refined R-factor of 0.053 and a monoclinic crystal system [1]. This ligand serves as a critical building block in coordination chemistry, reacting with metal precursors to form complexes, particularly with nickel, palladium, and hafnium, that are applied in olefin polymerization and hydrosilylation .

2,3-Bis(2,6-diisopropylphenylimino)butane: Why Substitution Fails


The α-diimine ligand class is not a monolith; simple substitution with a different backbone or N-aryl group drastically alters the performance of the resulting metal catalyst. The 2,6-diisopropylphenyl substituents on 2,3-Bis(2,6-diisopropylphenylimino)butane provide a specific steric environment that is fundamentally different from less bulky analogs like the 2,6-dimethylphenyl derivative, leading to distinct polymerization activities, thermal stabilities, and polymer microstructures [1]. Furthermore, the backbone of the ligand itself is a critical variable; even with identical N-aryl groups, changing the backbone from butane-2,3-diimine to another moiety, such as acenaphthene, has been shown to significantly alter the conformation of the aryl substituents and the resulting catalytic activity for ethylene polymerization [2].

2,3-Bis(2,6-diisopropylphenylimino)butane: Performance Benchmarks


Polyethylene Branching Control via Active Site Quenching

The 2,3-Bis(2,6-diisopropylphenylimino)butane (BIBT)-Ni/MAO catalytic system generates two distinct active sites (λmax = 456 nm and 492 nm) that produce polyethylenes with different branching architectures. This is a key differentiation, as it enables post-catalytic tuning of the polymer. The addition of 200 equivalents of ZnEt2 selectively quenches the high-branching site (456 nm), resulting in a substantial and controlled reduction in the overall branching degree of the polyethylene from 140 branches/1000C to 97 branches/1000C [1].

Ethylene Polymerization Polyethylene Microstructure Chain Walking

Enhanced Thermal Stability in Nickel-Catalyzed Ethylene Polymerization

The steric bulk of the 2,6-diisopropylphenyl groups on 2,3-Bis(2,6-diisopropylphenylimino)butane confers superior thermal stability to its nickel complexes compared to the analogous 2,6-dimethylphenyl derivative. In a head-to-head study, the α-diamine nickel complex with 2,6-diisopropylphenyl substituents (derived from this ligand) maintained catalytic activity at 35 °C for living polymerization, whereas the 2,6-dimethylphenyl analog required a lower temperature of 0 °C to achieve living behavior [1].

Ethylene Polymerization Nickel Catalysis Catalyst Thermal Stability

Anti-Markovnikov Selectivity in Hydrosilylation

In hydrosilylation reactions, the 2,3-Bis(2,6-diisopropylphenylimino)butane ligand, when complexed with nickel, promotes a distinct mechanistic pathway leading to high anti-Markovnikov selectivity, a feature in stark contrast to platinum catalysts. This nickel catalyst system yields the anti-Markovnikov hydrosilylation product with high selectivity .

Hydrosilylation Alkene Functionalization Nickel Catalysis

Backbone Substituent Effects on Polymerization

The substituents on the backbone of the α-diimine ligand are not inert; they directly influence the conformation of the 2,6-diisopropylphenyl groups and, consequently, the catalytic performance. Changing the backbone substituent from hydrogen to methyl (as in 2,3-Bis(2,6-diisopropylphenylimino)butane) significantly impacts polymerization activity and the properties of the resulting polyethylene, including molar mass, glass transition temperature, melting temperature, and branching [1].

Ethylene Polymerization Ligand Design Structure-Activity Relationship

2,3-Bis(2,6-diisopropylphenylimino)butane: Key Applications


Tailored Polyethylene Microstructures

For researchers developing polyethylene materials with specific mechanical or rheological properties, the ability to modulate branching in situ is a key advantage. The BIBT-Ni/MAO catalyst system, derived from 2,3-Bis(2,6-diisopropylphenylimino)butane, produces two distinct active sites. As demonstrated in Section 3, adding ZnEt2 selectively quenches the site responsible for high branching, enabling a controlled reduction in branching density by more than 30% (from 140 to 97 branches/1000C) [1]. This level of post-catalytic control is unique and allows for the fine-tuning of polyethylene properties without changing the catalyst or reaction parameters.

Elevated-Temperature Living Polymerization

In scenarios where precise control over polymer molecular weight and narrow dispersity is required, living polymerization is essential. The nickel complex of 2,3-Bis(2,6-diisopropylphenylimino)butane demonstrates living behavior at 35 °C, a 35 °C advantage over the less sterically hindered 2,6-dimethylphenyl analog which requires 0 °C [1]. This higher operating temperature is more practical and energy-efficient for synthesizing well-defined block copolymers or functionalized polyethylenes in a laboratory or pilot plant setting.

Linear Alkylsilanes via Hydrosilylation

For chemists requiring anti-Markovnikov hydrosilylation of alkenes, the nickel catalyst formed with 2,3-Bis(2,6-diisopropylphenylimino)butane provides a direct and selective route, avoiding the Markovnikov products typical of platinum catalysis [1]. This application is particularly relevant for the synthesis of functionalized silicones, crosslinked materials, and specific organosilicon intermediates where regiochemistry dictates final material properties.

Catalyst Structure-Activity Relationship Studies

Given the well-defined influence of both its N-aryl substituents and its backbone on catalytic outcomes [1][2], this ligand is an ideal candidate for systematic investigations into how steric and electronic effects govern olefin polymerization and other catalytic processes. Its use allows for the isolation of specific structural variables, facilitating a deeper understanding of catalyst design principles.

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